3-Boc-piperidinone

説明

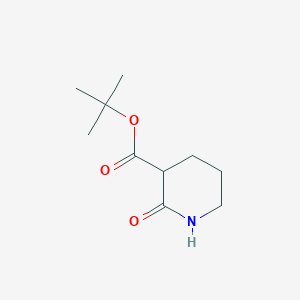

Structure

3D Structure

特性

分子式 |

C10H17NO3 |

|---|---|

分子量 |

199.25 g/mol |

IUPAC名 |

tert-butyl 2-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12) |

InChIキー |

JDXHOOVUGZTNEH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C1CCCNC1=O |

製品の起源 |

United States |

準備方法

Formation of N-Benzyl-3-Hydroxypyridinium Salt

Patent CN103204801A describes quaternizing 3-hydroxypyridine with benzyl bromide in ethanol at 0–5°C, forming N-benzyl-3-hydroxypyridinium bromide in 90% yield. Stoichiometric benzyl bromide (1.05 equivalents) prevents over-alkylation, and the product is isolated via filtration.

Sodium Borohydride Reduction and BOC Protection

The quaternary salt is reduced with NaBH₄ in ethanol at ambient temperature, yielding N-benzyl-3-hydroxypiperidine. Subsequent hydrogenolysis over palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl group, followed by Boc protection with Boc₂O to afford N-Boc-3-hydroxypiperidine in 85% yield.

Oxidation Using Dimethyl Sulfoxide (DMSO)-Oxalyl Chloride

The alcohol is oxidized to 3-Boc-piperidinone using a DMSO-oxalyl chloride system in dichloromethane. Activated at −20°C, this Swern-type oxidation achieves 89% yield with minimal epimerization.

Key Data Table: Benzyl Bromide Route Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quaternization | BnBr, EtOH, 0–5°C, 12h | 90 | 95 |

| Reduction/Protection | NaBH₄, Pd/C, H₂, Boc₂O, rt | 85 | 97 |

| Oxidation | DMSO, (COCl)₂, CH₂Cl₂, −20°C | 89 | 98 |

| Total Yield | 42 | 98 |

Alternative Synthetic Approaches

Reductive Cyclization of γ-Carboalkoxy Nitriles

The DTIC report highlights reductive cyclization of γ-carboalkoxy nitriles using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example, δ-valerolactam intermediates cyclize under high-pressure hydrogen (50–100 bar) with Raney nickel, yielding 3-piperidone derivatives in 60–70% efficiency.

Alkylation of 3-Hydroxypyridine

Alkylation of 3-hydroxypyridine with methyl iodide or benzyl chloride, followed by sodium borohydride reduction and acid hydrolysis, provides 3-piperidone precursors. Subsequent BOC protection using standard methods achieves 3-Boc-piperidinone in 75% overall yield.

Comparative Analysis of Methodologies

Table 1: Method Comparison for 3-Boc-Piperidinone Synthesis

The sodium borohydride route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the benzyl bromide method, while efficient, involves hydrogenolysis steps that complicate waste management. Reductive cyclization is limited by catalyst costs and lower purity.

化学反応の分析

Types of Reactions

3-Boc-piperidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Ni, H2/Rh, LiAlH4

Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Pharmaceutical Applications

3-Boc-piperidinone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are often explored for potential therapeutic effects against a range of diseases, including cancer and neurodegenerative disorders.

- Cytotoxic Agents : Recent studies have indicated that compounds derived from 3-Boc-piperidinone exhibit significant cytotoxic activity against various cancer cell lines. For instance, chalcones synthesized from 4-Boc-piperidone demonstrated cytotoxic effects against human colorectal and prostate cancer cells, with GI50 values indicating potent activity comparable to established chemotherapeutic agents like cisplatin .

- Neuropharmacology : The structural versatility of piperidine derivatives allows for the design of drugs targeting central nervous system disorders. In silico studies have shown that piperidine derivatives can interact with multiple biological targets, suggesting their potential as anti-inflammatory and analgesic agents .

Synthesis Methodologies

The synthesis of 3-Boc-piperidinone and its derivatives can be achieved through various methods, often involving catalytic processes that enhance yield and selectivity.

- Catalytic Hydrogenation : Recent advancements have highlighted the use of metal catalysts for the hydrogenation of piperidine derivatives. For example, a ruthenium-based catalyst has been employed to achieve high yields in the synthesis of biologically active piperidines .

- Aldol Condensation : The synthesis of novel chalcones from 4-Boc-piperidone via aldol condensation has been reported, yielding compounds with promising anticancer properties. This method involves the reaction of substituted benzaldehydes with 4-Boc-piperidone in the presence of lithium hydroxide .

Biological Evaluations

The biological activities of 3-Boc-piperidinone derivatives have been extensively studied through various assays to evaluate their potential as therapeutic agents.

- Apoptotic Induction : Compounds derived from 3-Boc-piperidinone have been shown to induce apoptosis in cancer cell lines. For instance, specific derivatives demonstrated significant apoptotic effects in colorectal adenocarcinoma cells, surpassing traditional chemotherapeutics in effectiveness .

- Mechanistic Studies : Research employing Annexin V assays has elucidated the mechanisms through which these compounds exert their cytotoxic effects, providing insights into their potential use as anticancer agents .

Data Table: Summary of Biological Activities

| Compound | Target Disease | GI50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Chalcone from 4-Boc-piperidone | Colorectal Cancer | 0.84 - 34.7 | Induces apoptosis |

| Chalcone from 4-Boc-piperidone | Prostate Cancer | 17.1 - 22.9 | Induces apoptosis |

| Piperidine Derivative | Neurodegenerative Diseases | Not specified | Multi-target interactions |

作用機序

The mechanism of action of 3-Boc-piperidinone involves its ability to act as a protecting group in organic synthesis. The tert-butyl ester group provides stability to the molecule, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physical Properties

*Calculated using XLOGP3 ; †From Ali solubility model ; ‡From iLOGP ; §From XLOGP3 ; ¶From MLOGP .

Key Observations:

- Substituent Effects: The ketone in 3-Boc-piperidinone increases polarity compared to amino or ester derivatives, enhancing water solubility . Amino-substituted analogues (e.g., (R)-3-(Boc-Amino)piperidine) exhibit higher hydrogen-bonding capacity (3 acceptors, 1 donor) and are critical in chiral drug synthesis . Ester derivatives (e.g., Ethyl 1-Boc-3-piperidinecarboxylate) are less polar, favoring organic-phase reactions .

Table 2: Reactivity Comparison

Key Findings:

- 3-Boc-piperidinone is pivotal in stereoselective reductions (e.g., to (S)-N-Boc-3-hydroxypiperidine) using biocatalysts, achieving high enantiomeric excess .

- Amino derivatives like (R)-3-(Boc-Amino)piperidine are preferred for asymmetric synthesis due to their chiral centers .

- Ester and acid derivatives are less reactive toward nucleophiles but useful in constructing complex scaffolds (e.g., spirocycles) .

Notes:

- The Boc group generally reduces compound toxicity, but amino derivatives may pose higher risks due to reactive amines post-deprotection .

- Piperidinone derivatives with ketones show lower acute toxicity compared to aldehydes or free amines .

Q & A

How can the PICO framework be adapted to structure research questions on 3-Boc-piperidinone’s biological activity?

- Methodological Approach :

- Population (P) : Define the biological target (e.g., enzyme isoform, cell line).

- Intervention (I) : Specify the concentration range and exposure time of 3-Boc-piperidinone.

- Comparison (C) : Use unprotected piperidinone or a known inhibitor as controls.

- Outcome (O) : Quantify activity via IC or binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。